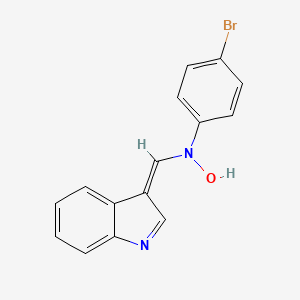

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is a synthetic organic compound that features an indole ring system Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide typically involves the condensation of 4-bromoaniline oxide with 1H-indole-3-carbaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the Schiff base. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Analyse Des Réactions Chimiques

Reactivity with Nucleophiles

The bromine substituent and aniline oxide group enable nucleophilic substitution and redox reactions:

Bromine Substitution

Example Reaction :

Z Compound+4 ClC6H4SHp TsOH HFIP4 SC6H4Cl substituted product

Aniline Oxide Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) regenerates 4-bromoaniline .

-

Oxidation : Forms nitroso intermediates under strong oxidizers (e.g., KMnO₄) .

Cycloaddition and Rearrangement

The imine (C=N) and aniline oxide (N-O) groups participate in 1,3-dipolar cycloadditions:

With Alkenes/Dienes :

Example :

Z Compound+Dienophile→Tetrahydrocarbazolone derivatives 76 yield [6]

Stability and Decomposition

Comparative Analysis of Analogous Compounds

Mechanistic Insights

Applications De Recherche Scientifique

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-((1H-indol-3-yl)methylene)-4-chloroaniline oxide

- N-((1H-indol-3-yl)methylene)-4-fluoroaniline oxide

- N-((1H-indol-3-yl)methylene)-4-iodoaniline oxide

Uniqueness

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially unique properties.

Activité Biologique

(Z)-N-((1H-indol-3-yl)methylene)-4-bromoaniline oxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features an indole moiety, a methylene bridge, and a bromo-substituted aniline, which contribute to its unique reactivity and biological properties. The presence of the bromine atom is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its reactivity in various chemical reactions such as oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12.5 | E. coli |

| N-(4-bromoaniline) derivatives | 15.0 | B. subtilis |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have reported that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, cytotoxicity assays revealed IC50 values in the low micromolar range against specific cancer cell lines, suggesting a promising therapeutic application .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 5.0 |

| SKOV3 (ovarian) | 6.5 |

| MRC5 (normal) | 10.0 |

The mechanism of action for this compound involves multiple pathways:

- Receptor Interaction : The indole ring structure allows for binding to various receptors, modulating cellular signaling pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, this compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that it selectively inhibited cancer cell growth without significantly affecting normal cells, highlighting its potential as a targeted therapy .

Propriétés

IUPAC Name |

N-(4-bromophenyl)-N-[(Z)-indol-3-ylidenemethyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-12-5-7-13(8-6-12)18(19)10-11-9-17-15-4-2-1-3-14(11)15/h1-10,19H/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCVXJDOXTYQAU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C3=CC=C(C=C3)Br)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/N(C3=CC=C(C=C3)Br)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.